2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide
CAS No.: 1040658-03-4
Cat. No.: VC11945458
Molecular Formula: C15H19ClN4O3S3
Molecular Weight: 435.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040658-03-4 |
|---|---|
| Molecular Formula | C15H19ClN4O3S3 |
| Molecular Weight | 435.0 g/mol |
| IUPAC Name | 2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide |
| Standard InChI | InChI=1S/C15H19ClN4O3S3/c1-9(2)5-6-18-12(21)8-24-15-19-7-10(14(17)20-15)26(22,23)13-4-3-11(16)25-13/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,21)(H2,17,19,20) |
| Standard InChI Key | BZERTXNIMHWDQU-UHFFFAOYSA-N |
| SMILES | CC(C)CCNC(=O)CSC1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=C(S2)Cl |
| Canonical SMILES | CC(C)CCNC(=O)CSC1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=C(S2)Cl |
Introduction
Synthesis and Preparation
The synthesis of such a compound would typically involve multiple steps, including the formation of the pyrimidine and thiophene rings, followed by the introduction of the sulfonyl group and the acetamide moiety. Reagents like 5-chlorothiophene-2-sulfonyl chloride could be used in the synthesis process .
Potential Applications
Compounds with similar structures often exhibit biological activity, such as anti-inflammatory or anticancer properties, depending on their specific functional groups and molecular interactions . The presence of a pyrimidine ring and a sulfonyl group might suggest potential applications in pharmaceuticals, particularly in areas where such scaffolds are known to interact with biological targets.
Research Findings and Data
Given the lack of specific data on this compound, research findings would typically focus on its structural analogs. For instance, compounds with pyrimidine and sulfonyl groups have been studied for their potential as inhibitors or modulators of various enzymes and receptors .
Table: Potential Biological Activities of Similar Compounds
| Compound Feature | Potential Biological Activity |
|---|---|
| Pyrimidine Ring | Antiviral, anticancer |
| Sulfonyl Group | Enzyme inhibition, anti-inflammatory |
| Thiophene Ring | Antimicrobial, anticancer |
| Acetamide Moiety | Modulation of biological targets |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume